1-(difluoromethyl)-N-[(2-methoxyphenyl)methyl]pyrazol-3-amine;hydrochloride
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Overview
Description
1-(Difluoromethyl)-N-[(2-methoxyphenyl)methyl]pyrazol-3-amine;hydrochloride is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of the difluoromethyl group and the methoxyphenyl moiety imparts distinct chemical properties to the compound, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-N-[(2-methoxyphenyl)methyl]pyrazol-3-amine;hydrochloride typically involves the difluoromethylation of heterocycles via a radical process . This method is favored due to its efficiency in introducing the difluoromethyl group into the target molecule. The reaction conditions often involve the use of radical initiators and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The scalability of the synthetic route is crucial for its application in various industries, including pharmaceuticals and agrochemicals.
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-N-[(2-methoxyphenyl)methyl]pyrazol-3-amine;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions are typically optimized to achieve the desired transformation with high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated pyrazole derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
1-(Difluoromethyl)-N-[(2-methoxyphenyl)methyl]pyrazol-3-amine;hydrochloride has a wide range of applications in scientific research, including:
Biology: Its unique structural features make it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-[(2-methoxyphenyl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The methoxyphenyl moiety may also contribute to the compound’s overall biological activity by interacting with hydrophobic regions of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated heterocycles and pyrazole derivatives, such as:
Uniqueness
1-(Difluoromethyl)-N-[(2-methoxyphenyl)methyl]pyrazol-3-amine;hydrochloride stands out due to its unique combination of the difluoromethyl group and the methoxyphenyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further highlight its uniqueness in comparison to similar compounds .
Properties
Molecular Formula |
C12H14ClF2N3O |
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Molecular Weight |
289.71 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[(2-methoxyphenyl)methyl]pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H13F2N3O.ClH/c1-18-10-5-3-2-4-9(10)8-15-11-6-7-17(16-11)12(13)14;/h2-7,12H,8H2,1H3,(H,15,16);1H |
InChI Key |
IUJUZBOCNIPXQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC2=NN(C=C2)C(F)F.Cl |
Origin of Product |
United States |
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